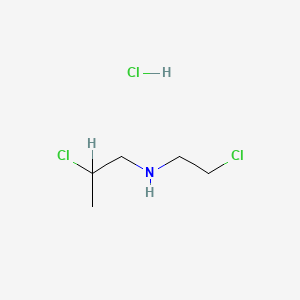

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride

Vue d'ensemble

Description

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is an organic compound with the molecular formula C5H12Cl2N. It is a derivative of ethylamine and is characterized by the presence of two chlorine atoms and a propanamine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform, followed by the addition of a mixture of diethanolamine and chloroform at a temperature below 0°C. The reaction is controlled to maintain the temperature between -4°C and -6°C . After the reaction, the mixture is stirred at room temperature for one hour, then heated to 60-65°C to precipitate the crystallized product. The crystals are then filtered and washed with chloroform or absolute ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.

Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reactions with thiols can produce thioethers.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHClN

- CAS Number : 3040665

- Molecular Weight : 185.52 g/mol

The compound is characterized by its chloroethyl groups, which contribute to its reactivity and utility in various chemical processes.

Anticancer Research

Nitrogen mustards, including 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, have been extensively studied for their anticancer properties. They act as alkylating agents, which can interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.

- Mechanism of Action : The compound forms covalent bonds with DNA, resulting in cross-linking that inhibits cell division.

- Case Studies :

- A study demonstrated the efficacy of nitrogen mustards in treating lymphomas and leukemias, showing significant tumor reduction in animal models (Thompson et al., 1981).

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological molecules makes it valuable in drug development.

- Applications :

- Synthesis of analgesics and antiarrhythmic drugs.

- Used in the preparation of other nitrogen mustard derivatives for therapeutic use.

| Application Type | Example Compounds |

|---|---|

| Anticancer Agents | Mechlorethamine |

| Analgesics | Morphine derivatives |

| Antiarrhythmics | Dronedarone |

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

- Reactivity : It participates in nucleophilic substitution reactions and can be used to introduce alkyl groups into various substrates.

- Example Reactions :

- Alkylation reactions with amines and alcohols to form tertiary amines.

Toxicological Studies

Due to its mutagenic potential, extensive toxicological studies have been conducted to assess the safety of this compound.

- Genotoxicity : Positive results were observed in Ames tests, indicating mutagenic effects (NTP, 1994).

- Carcinogenic Potential : Classified as a probable human carcinogen based on animal studies showing tumorigenicity (IARC Group 2A).

Surface Treatments

The compound is explored for use in surface treatments due to its ability to form strong bonds with substrates.

- Applications :

- Coatings for metals and plastics that enhance durability and resistance to environmental factors.

Corrosion Inhibition

It has been investigated as a corrosion inhibitor in various industrial processes.

- Mechanism : Forms protective layers on metal surfaces, preventing oxidation and degradation.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription. The compound primarily targets the N7 position of guanine bases in DNA .

Comparaison Avec Des Composés Similaires

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can be compared with other similar compounds, such as:

Bis(2-chloroethyl)amine hydrochloride: This compound also contains two chloroethyl groups and is used as an intermediate in chemical synthesis.

2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride: Similar in structure but with a methyl group instead of a propanamine group.

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride: Contains an ethyl group instead of a propanamine group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various specialized applications.

Activité Biologique

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, commonly known as a nitrogen mustard derivative, has garnered attention due to its biological activity, particularly in the context of its potential mutagenic and carcinogenic properties. This compound is structurally related to mechlorethamine, a well-known chemotherapeutic agent. Understanding its biological mechanisms is crucial for evaluating its safety and therapeutic applications.

- Molecular Formula : C₄H₈Cl₂N

- Molecular Weight : 153.02 g/mol

- CAS Number : 6306-61-2

The biological activity of this compound primarily involves its role as a DNA alkylating agent. It forms covalent bonds with DNA, leading to mutations and potential carcinogenesis. This mechanism is characteristic of nitrogen mustards, which can induce DNA damage through the formation of reactive intermediates, such as aziridinium ions .

Mutagenicity and Carcinogenicity

- Mutagenicity : The compound has been shown to be mutagenic in various assays, including the Ames test. It exhibits positive results in both bacterial and mammalian cell assays, indicating its potential to cause genetic mutations .

- Carcinogenicity : Classified by the International Agency for Research on Cancer (IARC) as Group 2A (probably carcinogenic to humans), based on evidence from animal studies showing tumor formation . In particular, studies have demonstrated that administration of this compound resulted in tumor development in the lungs of mice .

Toxicological Effects

The toxicity profile of this compound includes:

- Acute Effects : Exposure can lead to respiratory irritation, skin burns, and eye damage.

- Chronic Effects : Prolonged exposure may result in chronic respiratory diseases and increased risk of cancer due to its mutagenic properties .

Study 1: Tumor Induction in Animal Models

A study conducted by Tokuda and Bodell (1987) investigated the effects of this compound on rat brain tumor cells. The results indicated a dose-dependent induction of sister chromatid exchanges (SCEs), a marker for genetic damage. The concentrations used ranged from 0.01 mM to 0.1 mM, with significant increases in SCEs observed at higher doses .

Study 2: Genetic Toxicity Assessment

The National Toxicology Program (NTP) evaluated the genetic toxicity of this compound and reported positive results across several assays, including:

- Ames test (Salmonella)

- Mammalian somatic cell assays

These findings support the classification of the compound as a potent mutagen .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Positive in Ames test |

| Carcinogenicity | IARC Group 2A |

| DNA Damage Mechanism | Alkylation leading to mutations |

| Acute Toxicity Effects | Respiratory irritation, skin burns |

| Chronic Toxicity Effects | Increased cancer risk |

Propriétés

IUPAC Name |

2-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c1-5(7)4-8-3-2-6;/h5,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUMFOHMOVLYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967266 | |

| Record name | 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52801-93-1 | |

| Record name | 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052801931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.